molecular formula C8H5N3 B1335409 3-(Cyanomethyl)picolinonitrile CAS No. 5912-34-5

3-(Cyanomethyl)picolinonitrile

Cat. No.: B1335409
CAS No.: 5912-34-5
M. Wt: 143.15 g/mol
InChI Key: OAZZLWZPBSJOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyanomethyl)picolinonitrile is a chemical compound with the molecular formula C8H5N3. It has garnered significant interest in scientific research and industrial applications due to its unique properties, such as biological activity and photoluminescent properties. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of 2-picoline using a vanadium-titanium oxide catalyst. The reaction is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The yield of this compound can reach up to 75% under optimal conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative ammonolysis processes. These methods utilize catalysts such as vanadium pentoxide and titanium dioxide to achieve high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form picolinic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or selenium dioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Substitution reactions often require nucleophiles and suitable catalysts to facilitate the process.

Major Products Formed:

    Oxidation: Picolinic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted picolinonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity:
Research has indicated that compounds related to 3-(cyanomethyl)picolinonitrile exhibit significant antibacterial properties. For instance, derivatives of cyanopyridine have shown promising results against Clostridium difficile, with some compounds demonstrating low MIC (Minimum Inhibitory Concentration) values, indicating their potential as effective antibacterial agents .

2. Cytotoxic Effects:
Studies have revealed that 3-cyanopyridine-based compounds possess notable cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit Pim-1 kinase, which is implicated in cancer progression. Compounds derived from cyanopyridine have shown IC50 values comparable to established chemotherapeutics like 5-FU (5-fluorouracil), suggesting their potential as anticancer agents .

3. Drug Development:
The structural features of this compound make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets enhances its utility in developing new pharmaceuticals aimed at treating infections and cancers .

Agrochemical Applications

1. Crop Protection:
The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides, contributing to agricultural productivity by protecting crops from pests and diseases .

2. Nutritional Additives:
In agriculture, this compound can be used as a feed additive, enhancing the nutritional value of animal feed. This application supports livestock health and productivity by ensuring adequate nutrient supply .

Case Studies

Study Focus Findings
Study on Antibacterial ActivityEvaluation of cyanopyridine derivativesCompounds demonstrated significant inhibition against Clostridium difficile with MIC values as low as 1.56 μg/mL
Cytotoxicity AssessmentTesting against cancer cell linesCertain derivatives showed IC50 values lower than established drugs like 5-FU, indicating strong cytotoxic potential
Agrochemical ResearchUse in crop protection formulationsHighlighted the effectiveness of derivatives in enhancing crop yield and pest resistance

Comparison with Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but have different functional groups, leading to distinct properties and applications.

    2-Picoline derivatives: These compounds are related to 3-(Cyanomethyl)picolinonitrile and are used in similar synthetic and industrial processes.

Uniqueness: this compound stands out due to its unique combination of biological activity and photoluminescent properties, making it a versatile compound for various research and industrial applications.

Biological Activity

3-(Cyanomethyl)picolinonitrile, with the molecular formula C8H5N3, has attracted attention in scientific research due to its notable biological activities. This compound is primarily utilized in the fields of medicinal chemistry and biochemistry, where it serves as a valuable tool for studying various biochemical pathways and interactions. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Effects : Preliminary studies indicate that this compound may possess significant antimicrobial properties, making it a candidate for further exploration in infection control.
  • Antiproliferative Effects : Research has shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound has been identified to interact with various enzymes, which may lead to the development of novel inhibitors for therapeutic use.

Target Interaction

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their activity. For instance, it has been noted to inhibit kinases involved in cell cycle regulation.
  • Cell Signaling Pathways : By affecting cell signaling pathways, this compound can influence gene expression and cellular metabolism, leading to antiproliferative effects.

Pharmacokinetics

Research indicates that this compound is characterized by:

  • High Gastrointestinal Absorption : The compound shows high absorption rates when administered orally.
  • Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests potential neurological applications.

Synthetic Routes

The synthesis of this compound can be achieved through several methods. A common approach is the oxidative ammonolysis of 2-picoline using vanadium-titanium oxide catalysts at elevated temperatures (330°C to 370°C), yielding up to 75% under optimal conditions.

Chemical Reactions

The compound undergoes various chemical reactions:

Reaction TypeDescription
Oxidation Converts to picolinic acid derivatives using potassium permanganate or selenium dioxide.
Reduction Nitrile group can be reduced to primary amines using lithium aluminum hydride.
Substitution Nitrile group can be substituted with other functional groups under appropriate conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action of this compound. Notable findings include:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.
  • Cancer Cell Line Inhibition : Research indicated that this compound showed dose-dependent inhibition of proliferation in cancer cell lines such as HeLa and MCF-7, leading to apoptosis via the activation of caspase pathways.
  • Enzyme Inhibition Analysis : The compound was found to inhibit MARK4 kinase activity significantly, affecting microtubule dynamics and cell cycle progression in treated cells.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial:

  • The compound is classified as harmful if swallowed or inhaled and can cause skin irritation.
  • Proper handling protocols should be observed during laboratory use.

Properties

IUPAC Name

3-(cyanomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZLWZPBSJOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405429
Record name 3-(cyanomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-34-5
Record name 3-(cyanomethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-cyanomethylpyridine-N-oxide (30 g, 0.22 mol; for synthesis see Shigenobu Okuda, Michael M. Robison, J. Am. Chem. Soc. 81, 740 (1959)) in dichloromethane (200 ml) is added trimethylsilanecarbonitrile (26 g, 0.26 mol). To this suspension is added dimethylcarbamyl chloride (28 g, 0.26 mol). The mixture is stirred for 45 h. The solvent is removed and the residue dissolved in ethyl acetate. The solution is washed with 1 N NaOH and water and concentrated in vacuo. The product is purified by flash column chromatography on silica gel (15:2 toluene/acetone) affording the title compound. Mass M+H 144.1. Melting point 62-63° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of (1-oxy-pyridin-3-yl)-acetonitrile (10 g, 75 mmol) in anhydrous CH2Cl2 under a nitrogen atmosphere was added trimethylsilylcyanide (10.95 mL, 82 mmol) and dimethylcarbamoylchloride (7.55 mL, 82 mmol). The reaction mixture was stirred at room temperature for 72 hours and then concentrated. EtOAc (100 mL) was added to the residue and the organic phase was washed with 1 M NaOH (150 mL), dried over Na2SO4, filtered and concentrated. The resulting solid was purified by column chromatography (50% EtOAc/hexanes) affording 7.08 g (66%) of a yellow solid: mp 48-51° C.; MS(+)APCI m/z 144 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.95 mL
Type
reactant
Reaction Step Two
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyanomethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
3-(Cyanomethyl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
3-(Cyanomethyl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
3-(Cyanomethyl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
3-(Cyanomethyl)picolinonitrile
Reactant of Route 6
Reactant of Route 6
3-(Cyanomethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.